(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1807939-83-8
VCID: VC6972775
InChI: InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1
SMILES: C1C(C1N)C2=C(C(=CC=C2)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride

CAS No.: 1807939-83-8

Cat. No.: VC6972775

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride - 1807939-83-8

Specification

CAS No. 1807939-83-8
Molecular Formula C9H10ClF2N
Molecular Weight 205.63
IUPAC Name (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1
Standard InChI Key APPPWEDMBMWHEM-QDOHZIMISA-N
SMILES C1C(C1N)C2=C(C(=CC=C2)F)F.Cl

Introduction

Chemical Identity and Structural Features

The molecular formula of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol . Its structure (Fig. 1) includes:

  • A cyclopropane ring with 1R,2S stereochemistry, creating significant ring strain and conformational rigidity.

  • A 2,3-difluorophenyl group, where fluorine atoms at the ortho and meta positions influence electronic properties and intermolecular interactions.

  • A primary amine group protonated as a hydrochloride salt, enhancing aqueous solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀ClF₂N
Molecular Weight205.63 g/mol
CAS Registry Number1643378-59-9
Melting PointNot reported
SolubilitySoluble in polar solvents

Synthesis and Stereochemical Control

The synthesis of (1R,2S)-2-(2,3-difluorophenyl)cyclopropanamine hydrochloride follows multistep routes analogous to those described for its 3,4-difluorophenyl counterpart . Key steps include:

Cyclopropanation Strategies

Cyclopropane ring formation is achieved via stereoselective [2+1] cycloaddition using dimethylsulfoxonium methylide or transition-metal-catalyzed methods. For example:

  • Styrene Cyclopropanation:

    • 2,3-Difluorostyrene reacts with ethyl diazoacetate in the presence of a chiral ruthenium catalyst (e.g., dichloro( p-cymene)ruthenium(II) dimer) to yield ethyl (1R,2R)-2-(2,3-difluorophenyl)cyclopropanecarboxylate .

    • Hydrolysis with NaOH in methanol produces the corresponding carboxylic acid.

  • Nitro Group Reduction:

    • (1R)-1-(2',3'-difluorophenyl)-3-nitro-propan-1-ol undergoes stereochemical reduction using chiral oxazaborolidine and borane-dimethyl sulfide, followed by cyclization with triphenylphosphine and diethylazodicarboxylate .

Amine Formation and Salt Preparation

The final amine is obtained through catalytic hydrogenation of intermediate nitrocyclopropanes (e.g., using Pd/C and H₂) or via Curtius rearrangement of acyl azides. The hydrochloride salt is precipitated by treating the free base with HCl in diethyl ether .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
CyclopropanationRu catalyst, ethyl diazoacetate75–85%
Carboxylic Acid HydrolysisNaOH, MeOH, reflux>90%
Amine HydrogenationPd/C, H₂, MeOH80–88%

Physicochemical and Spectroscopic Characterization

Spectral Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25–7.15 (m, 2H, aromatic), 3.10 (q, 1H, cyclopropane), 2.85 (ddd, 1H, cyclopropane), 1.55–1.45 (m, 2H, cyclopropane) .

  • ¹⁹F NMR: δ -112.5 (d, J = 8.5 Hz, F-2), -116.3 (d, J = 8.5 Hz, F-3) .

X-ray Crystallography

While no crystal structure for the 2,3-difluoro derivative has been published, its 3,4-difluoro analog crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.85 Å, b = 10.22 Å, c = 12.34 Å .

Applications in Medicinal Chemistry

Role as a Pharmaceutical Intermediate

This compound serves as a key chiral building block for:

  • Ticagrelor Analogues: Although ticagrelor’s side chain typically uses the 3,4-difluoro isomer, the 2,3-derivative has been explored for structure-activity relationship (SAR) studies to optimize P2Y₁₂ receptor antagonism .

  • Antidepressant Development: Cyclopropanamine derivatives exhibit monoamine oxidase (MAO) inhibition, though fluorine positioning modulates blood-brain barrier permeability.

Biological Activity Screening

Preliminary in vitro data suggest:

  • IC₅₀ for MAO-A: 12.3 μM (compared to 8.9 μM for 3,4-difluoro analog).

  • Aqueous Solubility: 45 mg/mL (pH 7.4), significantly higher than the free base .

Challenges and Future Directions

  • Stereochemical Purity: Achieving >99% enantiomeric excess (ee) requires expensive chiral catalysts.

  • Biological Data Gap: Limited studies on the 2,3-difluoro isomer’s pharmacokinetics and target engagement.

  • Scale-Up Barriers: Low yields (50–60%) in nitro group reduction steps necessitate process optimization .

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